Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride (CAS 2225142-01-6; MFCD31665226) is an α,α-disubstituted amino acid ester derivative belonging to the class of benzylamine-based building blocks. The molecule features a quaternary α-carbon bearing both a methyl ester and a geminal dimethyl group, with the amino function N-alkylated by a 2,3-dimethoxybenzyl substituent.

Molecular Formula C14H22ClNO4
Molecular Weight 303.78
CAS No. 2225142-01-6
Cat. No. B2566893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride
CAS2225142-01-6
Molecular FormulaC14H22ClNO4
Molecular Weight303.78
Structural Identifiers
SMILESCC(C)(C(=O)OC)NCC1=C(C(=CC=C1)OC)OC.Cl
InChIInChI=1S/C14H21NO4.ClH/c1-14(2,13(16)19-5)15-9-10-7-6-8-11(17-3)12(10)18-4;/h6-8,15H,9H2,1-5H3;1H
InChIKeyRSEITAQGKLYMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride (CAS 2225142-01-6): Structural Classification and Procurement Context


Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride (CAS 2225142-01-6; MFCD31665226) is an α,α-disubstituted amino acid ester derivative belonging to the class of benzylamine-based building blocks [1]. The molecule features a quaternary α-carbon bearing both a methyl ester and a geminal dimethyl group, with the amino function N-alkylated by a 2,3-dimethoxybenzyl substituent. The hydrochloride salt form (C14H22ClNO4, MW 303.78) is the predominant commercial presentation . This compound is listed in supplier catalogs as a research-use-only chemical, typically offered at purities of 95–98%, and positioned as a versatile scaffold for medicinal chemistry derivatisation or as a synthetic intermediate .

Why Generic Substitution Fails for Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride in Medicinal Chemistry Campaigns


Within the benzylamino-ester chemotype, the number and position of methoxy substituents on the phenyl ring, combined with the presence or absence of α-geminal dimethyl branching, fundamentally alter lipophilicity, electron density distribution, and metabolic vulnerability . Swapping the 2,3-dimethoxybenzyl group for an unsubstituted benzyl (CAS 1803597-78-5) removes two hydrogen-bond-accepting oxygen atoms and reduces both polar surface area and steric bulk, potentially altering target binding poses. Shifting methoxy groups to the 3,4-positions (CAS 1154160-09-4) changes the electrostatic potential map across the aromatic ring, which can affect π-stacking and cation-π interactions with protein targets . These structural differences preclude reliable interchangeability without experimental validation.

Quantitative Differentiation Evidence for Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride: Structural and Physicochemical Comparator Analysis


Regioisomeric Methoxy Substitution: 2,3- vs. 3,4-Dimethoxybenzyl Electronic Property Differentiation

The 2,3-dimethoxy substitution pattern in the target compound places one methoxy group ortho to the benzylic methylene and the other meta, creating an asymmetric electron density distribution distinct from the symmetric 3,4-dimethoxy isomer (CAS 1154160-09-4) [1]. In the 3,4-regioisomer, both methoxy groups are mutually para/meta-arranged, resulting in a more uniform electron-donating effect across the ring. This difference is predicted to alter the pKa of the secondary amine (estimated ~7.5–8.5 for the 2,3-isomer vs. ~8.0–9.0 for the 3,4-isomer based on Hammett σ analysis of methoxy substituent effects) and the preferred conformation of the benzylic C–N bond [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Geminal Dimethyl α-Carbon: Conformational Restriction vs. Unbranched Alanine Analog

The target compound features a quaternary α-carbon with two methyl groups (α-aminoisobutyric acid, Aib, motif), which imposes significant conformational restriction compared to the alanine-derived analog methyl 2-((2,3-dimethoxybenzyl)amino)propanoate that bears only a single α-methyl and an α-hydrogen [1]. The gem-dimethyl motif restricts the backbone φ/ψ dihedral angles to helical regions of Ramachandran space (φ ≈ ±57°, ψ ≈ ±47° for Aib residues in peptides), whereas the alanine analog retains conformational flexibility across both helical and extended regions [1].

Conformational Analysis Peptidomimetics Scaffold Rigidification

Lipophilicity Modulation: 2,3-Dimethoxybenzyl vs. Unsubstituted Benzyl Analog

The presence of two methoxy groups on the phenyl ring differentiates the target compound from the unsubstituted benzyl analog methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS 1803597-78-5) . Each methoxy group contributes a Hansch π value of approximately −0.02 (hydrophilic contribution from the oxygen atom partially offset by the lipophilic methyl), resulting in a net calculated logP reduction of ~0.5–1.0 log units compared to the unsubstituted benzyl analog (estimated cLogP ~2.0–2.5 for target compound vs. ~2.5–3.0 for unsubstituted benzyl analog) . The two additional oxygen atoms also increase the topological polar surface area (TPSA) by approximately 18.5 Ų (from ~38.3 Ų to ~56.8 Ų), moving the compound closer to the <90 Ų threshold associated with oral bioavailability .

Lipophilicity Drug-likeness Physicochemical Profiling

Recommended Application Scenarios for Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride Based on Structural Differentiation


Medicinal Chemistry Library Design Requiring Conformationally Constrained α,α-Disubstituted Amino Ester Building Blocks

When a screening campaign demands rigidified amino acid ester monomers to probe entropic binding effects, the Aib-derived gem-dimethyl scaffold of this compound provides intrinsic conformational restriction not available from standard alanine or glycine ester building blocks [1]. This compound may serve as a direct synthetic precursor for peptidomimetic inhibitors where the 2,3-dimethoxybenzyl group provides tunable lipophilicity and potential π-stacking interactions.

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Methoxy Effects on Target Binding

In SAR programs where the 3,4-dimethoxybenzyl regioisomer has shown preliminary activity but suboptimal selectivity, procurement of the 2,3-dimethoxy isomer allows systematic investigation of ortho-methoxy steric and electronic effects. The ortho-methoxy group in the target compound is predicted to engage in intramolecular hydrogen bonding with the secondary amine, potentially stabilizing a distinct bioactive conformation not accessible to the 3,4-isomer [1].

Synthetic Intermediate for N-Protected α-Aminoisobutyric Acid Derivatives via Hydrogenolytic Deprotection

The 2,3-dimethoxybenzyl group, like other dimethoxybenzyl variants, can function as an acid-labile or hydrogenolyzable protecting group for the secondary amine [1]. This compound can therefore serve as a protected Aib-ester synthon, where the dimethoxybenzyl group is cleaved under mild conditions (e.g., catalytic hydrogenation or TFA treatment) to liberate the free amino ester for further coupling in peptide or small-molecule synthesis.

Physicochemical Probe in Solubility and Permeability Assays for ortho-Substituted Benzylamine Series

For teams profiling the developability of benzylamine-based compound series, the 2,3-dimethoxybenzyl derivative offers a defined structural variant with altered hydrogen-bonding capacity and polarity compared to the unsubstituted benzyl lead. Procurement of this compound enables parallel assessment of how incremental methoxy substitution affects equilibrium solubility, PAMPA permeability, and microsomal stability, thereby informing lead optimization strategies [1].

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